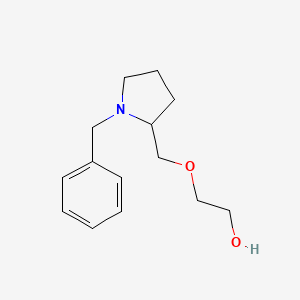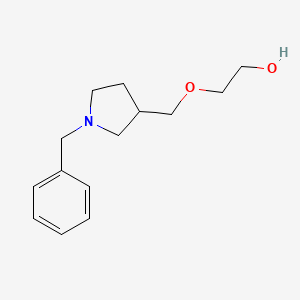![molecular formula C17H24N2O2 B7920276 [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920276.png)
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound with interesting chemical properties and significant potential applications across various scientific fields. It features a cyclopropyl amino-acetic acid moiety connected to a 1-benzyl-pyrrolidin-3-ylmethyl group, contributing to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid involves multiple steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through the cyclization of suitable precursors under basic or acidic conditions.
Introduction of the Benzyl Group: : A benzyl group is introduced onto the nitrogen of the pyrrolidine ring via alkylation.
Synthesis of the Cyclopropyl Amino Group: : The cyclopropyl amino group is typically synthesized by reacting appropriate alkylating agents with cyclopropylamine.
Attachment of the Cyclopropyl Amino Group to Pyrrolidine: : The cyclopropyl amino group is then coupled to the 1-benzyl-pyrrolidine through a series of nucleophilic substitution reactions.
Formation of the Acetic Acid Moiety: : Finally, the acetic acid group is attached to the molecule through esterification and subsequent hydrolysis reactions.
Industrial Production Methods
Industrial production methods would likely optimize these steps using bulk reagents and catalysts to improve yield and efficiency. Continuous flow synthesis, automated reaction systems, and process intensification techniques could be employed to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: : It can be reduced to form various alcohols and amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Using reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.
Major Products
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Alkylated derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
[(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid holds significant promise in:
Chemistry: : As a reagent in organic synthesis, creating complex molecules.
Biology: : Potential interactions with biological macromolecules such as proteins and enzymes.
Medicine: : Investigated for potential therapeutic uses, particularly in modulating neurological functions or acting as enzyme inhibitors.
Industry: : As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : May interact with neurotransmitter receptors or enzymes.
Pathways Involved: : Could modulate signal transduction pathways in cells, impacting metabolic processes or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-butanoic acid, [(1-Benzyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-propionic acid.
Uniqueness: : The acetic acid moiety provides distinct chemical reactivity, making it unique compared to its analogs with different carboxylic acid groups. Its specific structural features could result in unique biological interactions and applications.
Hope that helps!
Eigenschaften
IUPAC Name |
2-[(1-benzylpyrrolidin-3-yl)methyl-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-19(16-6-7-16)12-15-8-9-18(11-15)10-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEGXCOUTCRDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2CCN(C2)CC3=CC=CC=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7920193.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7920200.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B7920215.png)
![[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid](/img/structure/B7920235.png)

![[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid](/img/structure/B7920248.png)
![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920254.png)
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B7920259.png)

![[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7920274.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol](/img/structure/B7920288.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920294.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920298.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920299.png)
